(S)-Ethyl 3-(4,4-difluorocyclohexanecarboxamido)-3-phenylpropanoate
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Overview
Description
ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclohexane ring, a carboxamide group, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the difluorocyclohexane ring: This can be achieved through the fluorination of cyclohexane derivatives under controlled conditions.
Introduction of the carboxamide group: This step involves the reaction of the difluorocyclohexane derivative with an appropriate amine to form the carboxamide.
Formation of the phenylpropanoate ester: The final step involves esterification of the carboxamide intermediate with ethyl phenylpropanoate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The difluorocyclohexane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted difluorocyclohexane derivatives.
Scientific Research Applications
ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexane ring and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromophenyl)ethyl]-4,4-difluorocyclohexane-1-carboxamide
- 4,4-difluorocyclohexane-1-carboxamide
Uniqueness
ETHYL (3S)-3-(4,4-DIFLUOROCYCLOHEXANE-1-CARBOXAMIDO)-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and phenylpropanoate moieties differentiates it from other similar compounds, potentially leading to unique applications and mechanisms of action.
Properties
IUPAC Name |
ethyl 3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2NO3/c1-2-24-16(22)12-15(13-6-4-3-5-7-13)21-17(23)14-8-10-18(19,20)11-9-14/h3-7,14-15H,2,8-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXMBQHPFFJHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)C2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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